molecular formula C11H15N5O B14914063 N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B14914063
M. Wt: 233.27 g/mol
InChI Key: YMYDFEKDVHKNQR-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, one of which is substituted with three methyl groups, and an acetamide group linking the two rings. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

    Formation of 1,3,5-trimethyl-1H-pyrazole: This can be achieved through the reaction of acetylacetone with hydrazine hydrate under reflux conditions.

    Formation of 1H-pyrazol-4-yl acetamide: This involves the reaction of pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the two intermediates (1,3,5-trimethyl-1H-pyrazole and 1H-pyrazol-4-yl acetamide) using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide is unique due to its dual pyrazole structure and the presence of an acetamide linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

N-(1H-pyrazol-4-yl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide

InChI

InChI=1S/C11H15N5O/c1-7-10(8(2)16(3)15-7)4-11(17)14-9-5-12-13-6-9/h5-6H,4H2,1-3H3,(H,12,13)(H,14,17)

InChI Key

YMYDFEKDVHKNQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CC(=O)NC2=CNN=C2

Origin of Product

United States

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